molecular formula C13H16O2 B15169485 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one CAS No. 918138-98-4

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one

Cat. No.: B15169485
CAS No.: 918138-98-4
M. Wt: 204.26 g/mol
InChI Key: HJNILCNFJLVSIQ-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.265 g/mol This compound is characterized by the presence of a hydroxy group attached to a phenyl ring and a hex-4-en-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with hex-4-en-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one is unique due to its specific structural features, such as the hydroxy group attached to the phenyl ring and the hex-4-en-3-one backbone.

Properties

CAS No.

918138-98-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]hex-4-en-3-one

InChI

InChI=1S/C13H16O2/c1-3-11(12(14)4-2)13(15)10-8-6-5-7-9-10/h3,5-9,13,15H,4H2,1-2H3

InChI Key

HJNILCNFJLVSIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC)C(C1=CC=CC=C1)O

Origin of Product

United States

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